molecular formula C15H19N3O2S2 B2644075 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 946328-38-7

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2644075
CAS No.: 946328-38-7
M. Wt: 337.46
InChI Key: KMSYHBLFAAIDHE-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as thiophene derivatives and dimethylaminoethyl groups, followed by their coupling through amide bond formation. Common reagents used in these reactions include oxalyl chloride, amines, and thiophene derivatives under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the amide bond would yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)acetamide
  • N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)propionamide

Uniqueness

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific combination of functional groups and the presence of both thiophene and oxalamide moieties

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-18(2)13(11-5-7-21-10-11)9-17-15(20)14(19)16-8-12-4-3-6-22-12/h3-7,10,13H,8-9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSYHBLFAAIDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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